molecular formula C4H10OS B020129 Methionol CAS No. 505-10-2

Methionol

Cat. No.: B020129
CAS No.: 505-10-2
M. Wt: 106.19 g/mol
InChI Key: CZUGFKJYCPYHHV-UHFFFAOYSA-N
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Description

Methionol (3-methylthio-1-propanol) is a sulfur-containing volatile alcohol critical to the aroma profiles of fermented foods and beverages, including cheese, wine, and passion fruit products. It is synthesized via the Ehrlich pathway during yeast metabolism of L-methionine, involving deamination to form α-keto-γ-(methylthio)butyric acid, decarboxylation to methional (3-methylthiopropionaldehyde), and subsequent reduction to this compound . Its odor threshold in wine is approximately 500 µg/L, imparting cauliflower, potato, or toasted cheese notes at concentrations above this threshold . This compound production is strain-dependent, with Saccharomyces cerevisiae wine strains like EC-1118 optimized for yields up to 240.7 µg/mL under controlled fermentation conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionol can be synthesized through the biotransformation of L-methionine by Saccharomyces cerevisiae. The process involves the catabolism of L-methionine in a medium supplemented with coconut cream. Optimal conditions for maximum this compound production include 0.30% (w/v) of L-methionine, 0.10% (w/v) of yeast extract, and zero level of diammonium phosphate. Under these conditions, a this compound concentration of 240.7 ± 17.4 μg/mL can be achieved .

Industrial Production Methods: Large-scale fermentation trials are necessary to provide valuable information for industrial production. The fermentation by Saccharomyces cerevisiae in L-methionine-supplemented coconut cream medium is an effective method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: Methionol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include methional, 3-(methylthio)-1-propyl acetate, and 3-(methylthio)-1-propanoic acid .

Scientific Research Applications

Chemical Properties and Production

Methionol has the molecular formula C4H10OSC_4H_{10}OS and is characterized by its distinct odor and properties that make it suitable for various applications. It can be produced through enzymatic methods or chemical synthesis, including the conversion of 3-methylthiopropionaldehyde .

Food Industry Applications

Flavoring Agent:
this compound is primarily used as a flavoring agent in the food industry. Its unique aroma contributes to the sensory characteristics of various food products, particularly in enhancing the flavors of wines and spirits. Research indicates that this compound can influence the overall taste profile of beverages by interacting with other volatile compounds during fermentation processes .

Wine Production:
In winemaking, this compound is significant for its role in the development of specific aroma compounds. Studies have shown that this compound concentrations can be affected by treatments such as methyl jasmonate application to grapevines, which enhances the amino acid content and subsequently increases this compound levels in grapes .

Pharmaceutical Applications

Potential Therapeutic Uses:
this compound exhibits potential therapeutic properties, particularly in the field of pharmacology. Its antioxidant capabilities may contribute to protective effects against oxidative stress-related diseases. Research is ongoing to explore this compound's efficacy in various formulations aimed at improving health outcomes related to oxidative damage .

Drug Development:
The compound's unique chemical structure allows it to serve as a precursor in synthesizing other pharmaceutical agents. Its derivatives may be explored for developing novel drugs targeting specific biological pathways .

Environmental Applications

Biodegradable Solvent:
this compound's properties as a biodegradable solvent make it an attractive alternative in industries seeking environmentally friendly options. It can effectively dissolve various compounds while minimizing ecological impact, aligning with global sustainability goals .

Energy Production:
Emerging research suggests that this compound could play a role in renewable energy production. Its potential use in biofuels and as a hydrogen carrier positions it as a key player in developing sustainable energy solutions .

Industrial Applications

Chemical Synthesis:
this compound is utilized as an intermediate in synthesizing various chemicals, including pharmaceuticals and agrochemicals. Its versatility allows it to participate in multiple chemical reactions, facilitating the production of essential industrial compounds .

Application AreaDescription
Food IndustryFlavoring agent enhancing sensory characteristics in beverages
Pharmaceutical IndustryPotential therapeutic uses and drug development
Environmental SustainabilityBiodegradable solvent for eco-friendly practices
Chemical IndustryIntermediate for synthesizing pharmaceuticals and agrochemicals

Case Studies

  • Flavor Enhancement in Wines : A study demonstrated that treating grapevines with methyl jasmonate significantly increased this compound concentration, leading to enhanced flavor profiles in wines produced from treated grapes .
  • Antioxidant Properties : Research on this compound's antioxidant capabilities showed promising results in protecting cells from oxidative stress, indicating potential applications in developing health supplements or functional foods .
  • Sustainable Solvent Use : An industrial case highlighted this compound's effectiveness as a biodegradable solvent in paint formulations, reducing environmental impact while maintaining performance standards compared to traditional solvents .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Mercaptohexanol (3MH) and 3-Mercaptohexyl Acetate (3MHA)

  • Structure and Origin : 3MH (C₆H₁₄OS) and its ester 3MHA (C₈H₁₆O₂S) are derived from cysteine conjugates in passion fruit juice, cleaved by yeast enzymes during fermentation .
  • Aroma Profile: 3MH contributes tropical, grapefruit-like notes, while 3MHA adds passion fruit-specific aromas. Both have exceptionally low odor thresholds (1–10 ng/L), making them potent even at trace levels .
  • Production: Unlike methionol, 3MH production relies on β-lyase activity rather than the Ehrlich pathway. Yeast strain ES488, for example, produces lower 3MH levels but higher this compound in passion fruit wine .
  • Concentrations: 3MH in passion fruit wine ranges from 10–100 µg/L, far below this compound’s typical levels (200–3,500 µg/L) .

2-Methyl-4-propyl-1,3-oxathiane (MPO)

  • Structure and Origin : MPO (C₇H₁₄OS) is a cyclic sulfur compound naturally abundant in yellow passion fruit juice.
  • Aroma Profile: Imparts a distinctive passion fruit odor, contrasting with this compound’s vegetable-like notes.
  • Production: MPO levels in wine (0.5–5 µg/L) are significantly lower than this compound but critical for authentic fruit flavor. Strain CY3079 reduces MPO production by 7-fold compared to other yeasts .

Methional (3-Methylthiopropionaldehyde)

  • Structure and Role: Methional (C₄H₈OS) is the aldehyde precursor to this compound in the Ehrlich pathway.
  • Aroma Profile: Unstable and reactive, methional contributes transient savory, potato-like notes but is rapidly reduced to this compound or oxidized to 3-methylthiopropionic acid .
  • Enzymatic Conversion: Alcohol dehydrogenase Adh4p catalyzes methional reduction to this compound, with overexpression in yeast enhancing yields .

Methanethiol and Dimethyl Disulfide

  • Structure and Origin : Methanethiol (CH₃SH) and dimethyl disulfide (CH₃SSCH₃) are simpler sulfur compounds derived from methionine or cysteine degradation.
  • Aroma Impact: Methanethiol has an extremely low threshold (0.3 µg/L) and contributes sulfury, rotten egg odors. Dimethyl disulfide adds cabbage-like notes, often linked to wine reduction defects .
  • Production Pathways: Methanethiol forms via methionine demethiolation, while dimethyl disulfide arises from methanethiol oxidation. These pathways differ from this compound’s Ehrlich route .

3-Methylthiopropionic Acid

  • Structure and Role : This acid (C₄H₈O₂S) is a methional oxidation product.
  • Aroma Profile: Less volatile than this compound, it contributes sour or cheesy notes in fermented matrices .

2-Mercaptoethanol

  • Structure and Origin: Derived from cysteine via the Ehrlich pathway, 2-mercaptoethanol (C₂H₆OS) has a burnt rubber aroma.
  • Comparison: Unlike this compound, it originates from cysteine catabolism and is less prevalent in wine .

Key Comparative Data

Table 1: Structural and Sensory Comparison

Compound Molecular Formula Odor Threshold Aroma Notes Primary Source
This compound C₄H₁₀OS 500 µg/L Cauliflower, potato L-Methionine (Ehrlich)
3MH C₆H₁₄OS 1–10 ng/L Tropical, grapefruit Cysteine conjugates
MPO C₇H₁₄OS Not reported Passion fruit Natural fruit/juice
Methional C₄H₈OS 1 µg/L Savory, potato This compound precursor
Methanethiol CH₃SH 0.3 µg/L Rotten egg, sulfury Methionine demethiolation

Table 2: Production and Concentration Ranges

Compound Typical Concentration Key Influencing Factors
This compound 200–3,500 µg/L L-Methionine availability, yeast strain
3MH 10–100 µg/L Yeast β-lyase activity, fruit matrix
MPO 0.5–5 µg/L Yeast strain, fruit variety
Methanethiol 0.1–5 µg/L Reductive conditions, yeast metabolism

Metabolic and Genetic Insights

  • Ehrlich Pathway Dominance: this compound production is tightly regulated by ARO8 (transaminase) and ARO10 (decarboxylase). Deletion of ARO8 in wine yeast F15 reduces this compound by 92%, highlighting its irreplaceable role .
  • Nitrogen Inhibition: Diammonium phosphate (DAP) suppresses this compound synthesis by reducing yeast reliance on L-methionine catabolism for nitrogen, unlike 3MH production, which is unaffected by DAP .
  • Enzymatic Engineering: Overexpression of ATF1 (alcohol acetyltransferase) shifts this compound to 3-methylthiopropyl acetate (3-MTPA), an ester with meaty aromas .

Biological Activity

Methionol, also known as 2-amino-4-methylthiobutyric acid, is a sulfur-containing amino acid derivative that has garnered interest due to its various biological activities and potential applications in food, pharmaceuticals, and biotechnology. This article explores the biological activity of this compound, including its biosynthesis, pharmacological effects, and case studies that highlight its relevance in clinical and industrial applications.

1. Biosynthesis of this compound

This compound is primarily produced through the Ehrlich pathway in yeast, particularly Saccharomyces cerevisiae. The biosynthetic process involves key enzymes such as aminotransferases and decarboxylases. A study demonstrated that the co-expression of the ARO8 and ARO10 genes in genetically engineered yeast strains significantly enhanced this compound production. The engineered strain achieved a yield of 3.24 g/L after 72 hours of fermentation, marking a notable advancement in microbial production methods for this compound .

2. Pharmacological Effects

This compound exhibits several pharmacological properties that are beneficial in various contexts:

  • Antioxidant Activity : this compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Properties : Research indicates that this compound has antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for developing new antimicrobial agents .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, extracts containing this compound have shown a reduction in cell migration and induced apoptosis in cancer cell lines like HeLa and A549 .

3.1 Methanol Poisoning Case Study

A significant aspect of this compound's biological activity is its relation to methanol poisoning. A case study involving six patients at King Abdul Aziz Specialist Hospital highlighted the acute effects of methanol ingestion, which resulted in severe metabolic acidosis and visual impairment. The management protocols included administering antidotes like fomepizole and hemodialysis, underscoring the clinical relevance of understanding methanol's biological effects .

PatientAgeAnion Gap (mmol/L)Outcome
13433.7Died
22938.4Died
34533.2Died
43825.4Survived
55023Survived
64223.7Survived

This table summarizes the anion gap levels of patients with varying outcomes following methanol poisoning, indicating a correlation between higher anion gaps and mortality.

4. Conclusion

The biological activity of this compound is multifaceted, encompassing biosynthesis through engineered microorganisms, antioxidant and antimicrobial properties, as well as implications in clinical scenarios such as methanol poisoning. Further research is warranted to explore its full potential and applications across various fields.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying methionol in fermentation samples, and how can researchers ensure accuracy?

this compound’s volatility and low perception threshold (500 μg L⁻¹) require sensitive techniques like headspace-solid phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) . To ensure accuracy:

  • Calibrate instruments using this compound standards.
  • Account for matrix effects (e.g., ethanol content in wine) by spiking samples with known this compound concentrations.
  • Report detection limits and recovery rates in supplementary materials .

Q. What key factors influence this compound concentration during alcoholic fermentation?

this compound synthesis is driven by:

  • L-Methionine availability : Depletion of this precursor limits this compound production, necessitating controlled supplementation in media .
  • Sulfur dioxide (SO₂) levels : Adding 40 mg L⁻¹ SO₂ increased this compound by 55% in wine fermentations due to altered NADPH/NADP+ redox balance .
  • Yeast strain selection : Wine strains (e.g., Zymaflore F15) produce higher this compound than lab strains (e.g., BY4743) due to differences in Ehrlich pathway gene expression .

Q. How can researchers ensure reproducibility in this compound biosynthesis studies?

  • Detailed experimental protocols : Include strain origins (e.g., ATCC numbers), growth media composition, and fermentation conditions (pH, temperature) .
  • Characterize precursor availability : Monitor L-methionine depletion using HPLC or colorimetric assays .
  • Validate results across biological replicates : Use at least triplicate fermentations and report standard deviations .

Advanced Research Questions

Q. How do genetic modifications in Ehrlich pathway genes (ARO8, ARO9, ARO10) differentially affect this compound production in lab versus industrial yeast strains?

  • Single deletions : In wine strain F15, deleting ARO8 reduced this compound by 92%, while ARO9 deletion increased it by 46%, suggesting strain-specific regulatory mechanisms .
  • Compensatory pathways : Double deletions (e.g., ARO8-ARO9) in F15 unexpectedly increased this compound, implying alternative enzymes (e.g., Bat1p) or pathways (e.g., methanethiol conversion) compensate .
  • Methodological recommendations : Compare gene expression (RNA-seq) and enzyme activity (kinetic assays) across strains to identify compensatory mechanisms .

Q. How can researchers resolve contradictions in this compound biosynthesis data, such as the lack of effect from ARO10 deletion?

  • Hypothesis testing : ARO10’s minimal role in this compound synthesis may reflect substrate specificity; test alternative decarboxylases via overexpression/knockout studies .
  • Multi-omics integration : Combine proteomics (to identify active enzymes) and metabolomics (to track pathway intermediates) .
  • Strain engineering : Construct ARO10 deletants in other industrial strains to assess conservation of findings .

Q. What experimental designs are optimal for disentangling genetic versus environmental effects on this compound production?

  • Factorial design : Vary L-methionine concentration (0–200 mg L⁻¹) and SO₂ levels (0–50 mg L⁻¹) across wild-type and mutant strains .
  • Time-series sampling : Collect samples at 24-hour intervals to correlate this compound levels with gene expression (qRT-PCR) .
  • Statistical modeling : Use ANOVA to partition variance contributions from genetic (strain), environmental (SO₂), and interaction effects .

Q. How can researchers address reproducibility challenges in this compound studies, particularly across yeast strains?

  • Strain metadata : Report strain lineage, culture sources, and growth history (e.g., pre-culture conditions) .
  • Standardized protocols : Adopt community guidelines for fermentation parameters (e.g., O₂ levels, agitation) .
  • Data sharing : Deposit raw GC-MS spectra and strain genotypes in public repositories (e.g., Zenodo) .

Q. Methodological Resources

  • Analytical protocols : Refer to HS-SPME-GC-MS parameters in Crépin et al. (2017) and Hranilovic et al. (2019) .
  • Strain engineering : Use CRISPR-Cas9 for targeted gene deletions in Saccharomyces cerevisiae .
  • Data analysis : Employ open-source tools like XCMS for GC-MS peak integration .

Properties

IUPAC Name

3-methylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUGFKJYCPYHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
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DSSTOX Substance ID

DTXSID7060128
Record name 3-(Methylthio)-1-propanol
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Molecular Weight

106.19 g/mol
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Physical Description

pale yellowish, mobile liquid; powerful sweet, soup or meat-like odour
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

89.00 to 90.00 °C. @ 13.00 mm Hg
Record name 3-(Methylthio)-1-propanol
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Solubility

slightly soluble in water; soluble in alcohol, propylene glycol and oils
Record name (3-Methylthio)propanol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.027-1.033
Record name (3-Methylthio)propanol
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CAS No.

505-10-2
Record name 3-(Methylthio)-1-propanol
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Record name 1-Propanol, 3-(methylthio)-
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Record name 3-(Methylthio)-1-propanol
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Record name 3-(methylthio)propanol
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Record name 3-(METHYLTHIO)-1-PROPANOL
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Record name 3-(Methylthio)-1-propanol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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